3-Fluoro-1,7-naphthyridine
CAS No.:
Cat. No.: VC17520671
Molecular Formula: C8H5FN2
Molecular Weight: 148.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5FN2 |
|---|---|
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | 3-fluoro-1,7-naphthyridine |
| Standard InChI | InChI=1S/C8H5FN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H |
| Standard InChI Key | GJCNQRGOFBXFFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=NC=C(C=C21)F |
Introduction
Chemical Identity and Structural Characteristics
Core Architecture and Substituent Effects
3-Fluoro-1,7-naphthyridine belongs to the naphthyridine class, comprising two fused pyridine rings with nitrogen atoms at the 1- and 7-positions. The fluorine atom at the 3-position introduces electronegativity and lipophilicity, which profoundly influence the compound’s reactivity and intermolecular interactions. Quantum mechanical analyses reveal that fluorine’s inductive effect stabilizes the aromatic system, reducing electron density at adjacent positions and directing electrophilic substitution to the 5- and 8-positions.
The planar bicyclic system facilitates π-stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitor design. Comparative studies with non-fluorinated analogs demonstrate that the 3-fluoro substituent enhances binding affinity by approximately 30% to kinases such as p38 MAPK and DHODH, likely through optimized hydrogen bonding and van der Waals contacts .
Spectroscopic and Crystallographic Data
X-ray crystallography of 3-fluoro-1,7-naphthyridine derivatives confirms a nearly planar geometry, with bond lengths and angles consistent with aromatic delocalization. The C–F bond measures 1.35 Å, characteristic of strong σ-bonding with minimal π-backdonation. Nuclear magnetic resonance (NMR) spectra exhibit distinct deshielding of the H-5 proton (δ 8.9 ppm in CDCl3) due to fluorine’s electron-withdrawing effect, while H-8 appears as a doublet (J = 5.6 Hz) coupled to the adjacent nitrogen.
Table 1: Key Spectral Signatures of 3-Fluoro-1,7-Naphthyridine Derivatives
| Position | H NMR (δ, ppm) | C NMR (δ, ppm) | F NMR (δ, ppm) |
|---|---|---|---|
| H-5 | 8.9 (s) | 148.2 | – |
| H-8 | 7.6 (d, J=5.6 Hz) | 132.5 | – |
| C-3 | – | 158.1 (d, J=245 Hz) | −112.3 |
| C-7 | – | 143.7 | – |
Data adapted from synthetic intermediates described in patent US20220235044 .
Synthetic Methodologies and Optimization
Multi-Step Synthesis from 2-Chloro-3-Aminopyridine
The patent US20220235044 outlines a scalable route to 1,7-naphthyridine derivatives, adaptable for 3-fluoro variants through judicious reagent selection . The process involves three stages:
-
Amino Protection: 2-Chloro-3-aminopyridine undergoes protection with tert-butyl chloroformate in methyltetrahydrofuran, yielding the corresponding carbamate in 85% yield .
-
Aldehydation: Lithiation at −40°C followed by formylation with N-formylmorpholine introduces the aldehyde functionality, crucial for subsequent cyclization .
-
Cyclization: Lewis acid-catalyzed (e.g., LiBF4) reaction with acrylate esters completes the naphthyridine ring, with the fluorine introduced via halogen exchange or electrophilic fluorination in earlier steps .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amino Protection | tert-Butyl chloroformate | 60 | 85 | 98 |
| Aldehydation | n-BuLi, N-formylmorpholine | −40 | 70 | 95 |
| Cyclization | LiBF4, ethyl acrylate | 70 | 65 | 97 |
Comparative Analysis of Synthetic Routes
Traditional methods relying on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) face limitations in cost and safety, whereas the patent’s approach eliminates toxic cyanide reagents and high-pressure conditions . The use of tert-butyl carbamate protection enhances solubility in polar aprotic solvents, facilitating higher reaction concentrations and reduced waste generation .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
3-Fluoro-1,7-naphthyridine exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to its balanced lipophilicity (logP = 1.8). The fluorine atom reduces basicity (pKa = 3.9) compared to non-fluorinated analogs (pKa = 4.5), enhancing membrane permeability in physiological environments.
Metabolic Stability and CYP Inhibition
In vitro microsomal studies indicate slow oxidative metabolism (t1/2 = 45 min in human liver microsomes), with primary metabolites arising from hydroxylation at the 5-position. The compound shows negligible inhibition of CYP3A4 and CYP2D6 (IC50 > 50 μM), suggesting low drug-drug interaction potential.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
3-Fluoro-1,7-naphthyridine derivatives demonstrate nanomolar potency against p38 MAPK (IC50 = 12 nM) and DHODH (IC50 = 8 nM), surpassing earlier naphthyridine-based inhibitors by 3- to 5-fold . Molecular dynamics simulations reveal that fluorine’s electronegativity strengthens hydrogen bonds with Lys53 and Asp168 in p38 MAPK’s ATP-binding pocket.
Antiproliferative Effects in Oncology Models
In A549 lung adenocarcinoma cells, the compound induces G1/S cell cycle arrest (EC50 = 0.8 μM) and synergizes with cisplatin, reducing viable cell counts by 90% at submicromolar concentrations. RNA-seq analysis identifies downregulation of cyclin D1 and survivin, consistent with kinase-mediated apoptosis.
Applications in Drug Discovery and Development
Lead Optimization Strategies
Comparative Analysis with Structural Analogs
Table 3: Biological Activity of Selected Naphthyridine Derivatives
| Compound | Target (IC50) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 3-Fluoro-1,7-naphthyridine | p38 MAPK (12 nM) | 1.8 | 1.2 |
| 1,7-Naphthyridine | p38 MAPK (45 nM) | 1.2 | 2.5 |
| 6-Fluoro-1,8-naphthyridine | DHODH (25 nM) | 2.1 | 0.9 |
| 4-Chloro-1,7-naphthyridine | JAK2 (180 nM) | 2.4 | 0.7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume